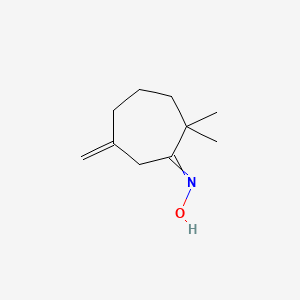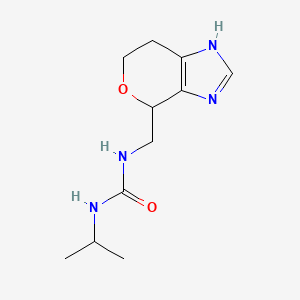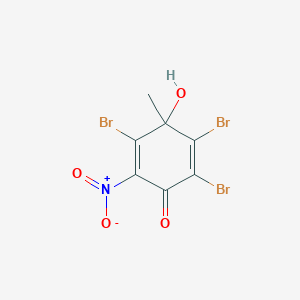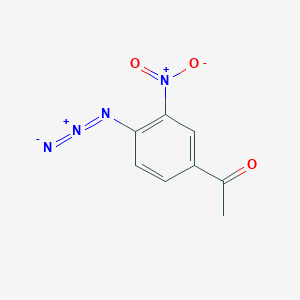
Methanesulfonamide, N-(4-(benz(c)acridin-7-ylamino)-3-(dimethylamino)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonamide, N-(4-(benz©acridin-7-ylamino)-3-(dimethylamino)phenyl)- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a methanesulfonamide group attached to a phenyl ring, which is further substituted with a benz©acridin-7-ylamino group and a dimethylamino group. The intricate structure of this compound makes it a subject of interest in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(4-(benz©acridin-7-ylamino)-3-(dimethylamino)phenyl)- typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benz©acridine Core: The benz©acridine core can be synthesized through a series of cyclization reactions starting from simple aromatic precursors.
Dimethylation: The dimethylamino group is introduced via alkylation reactions using dimethylamine.
Attachment of the Methanesulfonamide Group: The final step involves the sulfonation of the phenyl ring with methanesulfonyl chloride under basic conditions to form the methanesulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonamide, N-(4-(benz©acridin-7-ylamino)-3-(dimethylamino)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed to modify the amino groups, potentially converting them into amines or other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitro compounds, and various electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, Methanesulfonamide, N-(4-(benz©acridin-7-ylamino)-3-(dimethylamino)phenyl)- is studied for its potential as a fluorescent probe due to its aromatic structure, which can exhibit fluorescence under certain conditions.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or dyes, due to its electronic properties.
Mechanism of Action
The mechanism of action of Methanesulfonamide, N-(4-(benz©acridin-7-ylamino)-3-(dimethylamino)phenyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound’s aromatic structure allows it to intercalate with DNA or bind to specific proteins, thereby modulating their activity. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Methanesulfonamide, N-(4-(benz©acridin-7-ylamino)-3-(methylamino)phenyl)-
- Methanesulfonamide, N-(4-(benz©acridin-7-ylamino)-3-(ethylamino)phenyl)-
Uniqueness
Methanesulfonamide, N-(4-(benz©acridin-7-ylamino)-3-(dimethylamino)phenyl)- is unique due to the presence of both the benz©acridine core and the dimethylamino group. This combination imparts distinct electronic and steric properties, making it more versatile in various applications compared to its analogs with different substituents.
This detailed overview provides a comprehensive understanding of Methanesulfonamide, N-(4-(benz©acridin-7-ylamino)-3-(dimethylamino)phenyl)-, covering its synthesis, reactions, applications, and unique features
Properties
CAS No. |
106543-00-4 |
|---|---|
Molecular Formula |
C26H24N4O2S |
Molecular Weight |
456.6 g/mol |
IUPAC Name |
N-[4-(benzo[c]acridin-7-ylamino)-3-(dimethylamino)phenyl]methanesulfonamide |
InChI |
InChI=1S/C26H24N4O2S/c1-30(2)24-16-18(29-33(3,31)32)13-15-23(24)28-26-20-10-6-7-11-22(20)27-25-19-9-5-4-8-17(19)12-14-21(25)26/h4-16,29H,1-3H3,(H,27,28) |
InChI Key |
FDIZUUVSMFGSRY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC4=CC=CC=C4C3=NC5=CC=CC=C52 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,1,3,3,5,5,7,7-Octabutyl-1,7-bis[(4-nitrobenzoyl)oxy]tetrastannoxane](/img/structure/B14327184.png)
![4-[(2-{(E)-[(Pyridin-2-yl)methylidene]amino}ethyl)amino]pent-3-en-2-one](/img/structure/B14327188.png)

![Tributyl[(octahydro-1H-4,7-methanoinden-5-yl)methoxy]stannane](/img/structure/B14327199.png)
![5,12-Bis[(4-methylphenyl)ethynyl]tetracene](/img/structure/B14327201.png)
![1-[5-(Trichloroacetyl)-1H-pyrrol-3-yl]pentan-1-one](/img/structure/B14327204.png)



![2-Methoxy-4-[1,2,3-tris(ethylsulfanyl)propyl]phenol](/img/structure/B14327230.png)

